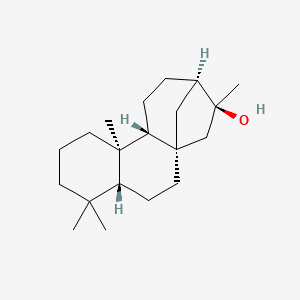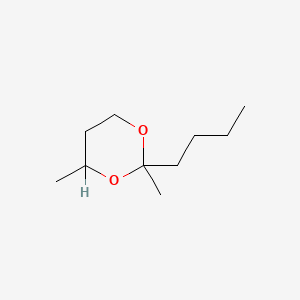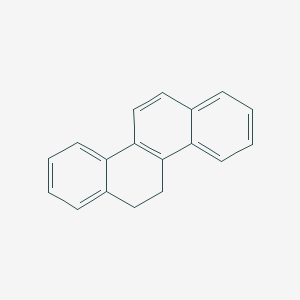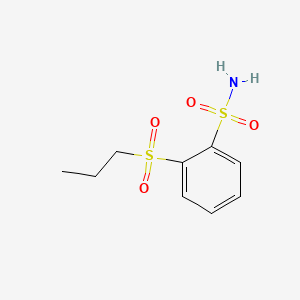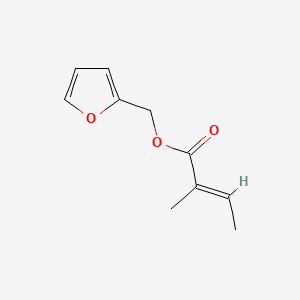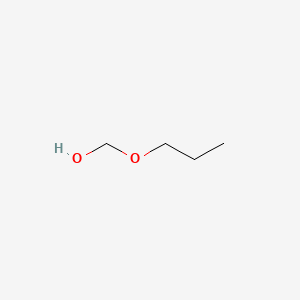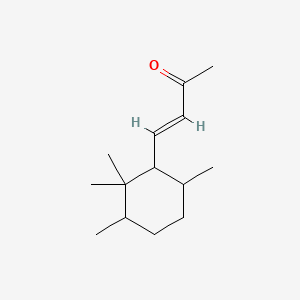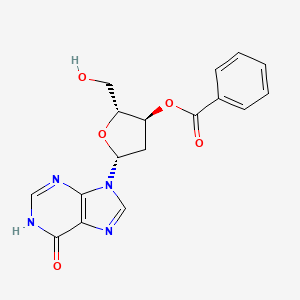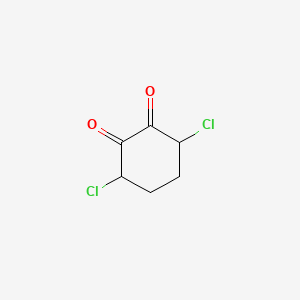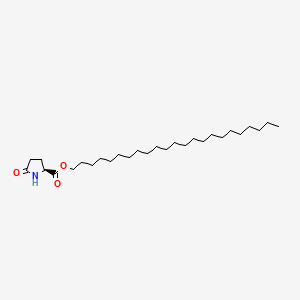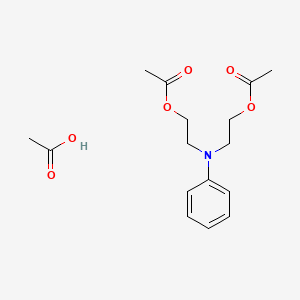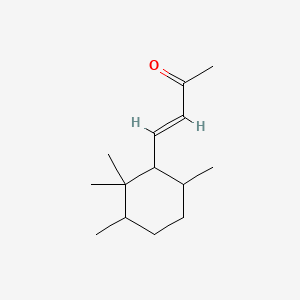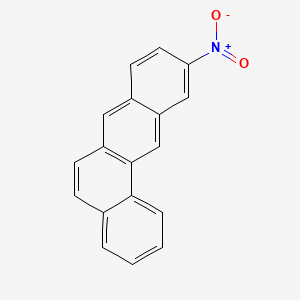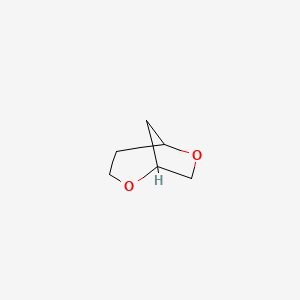
Allyl 3-chloro-2,2,3,3-tetrafluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-chloro-2,2,3,3-tetrafluoropropionate: is an organic compound with the molecular formula C6H5ClF4O2. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with fluorine and chlorine atoms, and an allyl group is attached to the carboxyl group. This compound is known for its unique chemical properties due to the presence of both halogen and fluorine atoms, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Allyl 3-chloro-2,2,3,3-tetrafluoropropionate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation Reactions: The allyl group in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the carbonyl group, to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, and other nucleophiles in basic or neutral conditions.
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Epoxides and other oxygenated derivatives from oxidation reactions.
- Alcohols and other reduced derivatives from reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: Allyl 3-chloro-2,2,3,3-tetrafluoropropionate is used as a building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of halogenated compounds on biological systems. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its unique reactivity makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Allyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets through its reactive functional groups. The presence of halogen atoms, particularly fluorine and chlorine, can influence the compound’s reactivity and interaction with biological molecules. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with molecular targets and pathways .
Comparación Con Compuestos Similares
3-chloro-2,2,3,3-tetrafluoropropanoic acid: A precursor in the synthesis of Allyl 3-chloro-2,2,3,3-tetrafluoropropionate.
Allyl chloride: A related compound with similar reactivity but lacking the fluorine atoms.
2,3,3,3-tetrafluoropropanoic acid: A fluorinated analog with similar chemical properties.
Uniqueness: this compound is unique due to the combination of fluorine and chlorine atoms in its structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various chemical and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
84145-21-1 |
|---|---|
Fórmula molecular |
C6H5ClF4O2 |
Peso molecular |
220.55 g/mol |
Nombre IUPAC |
prop-2-enyl 3-chloro-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C6H5ClF4O2/c1-2-3-13-4(12)5(8,9)6(7,10)11/h2H,1,3H2 |
Clave InChI |
LLPBXFSEYUYFDS-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C(C(F)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


